molecular formula C26H24N2O4S2 B14407850 1,1'-{1,4-Phenylenebis[(1-isocyanoethane-2,1-diyl)sulfonyl]}bis(4-methylbenzene) CAS No. 87022-53-5

1,1'-{1,4-Phenylenebis[(1-isocyanoethane-2,1-diyl)sulfonyl]}bis(4-methylbenzene)

Cat. No.: B14407850
CAS No.: 87022-53-5
M. Wt: 492.6 g/mol
InChI Key: DOFURHLSPBIACF-UHFFFAOYSA-N
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Description

1,1’-{1,4-Phenylenebis[(1-isocyanoethane-2,1-diyl)sulfonyl]}bis(4-methylbenzene) is a complex organic compound with a unique structure that includes a phenylene group, isocyanoethane, and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-{1,4-Phenylenebis[(1-isocyanoethane-2,1-diyl)sulfonyl]}bis(4-methylbenzene) typically involves multiple steps. One common method includes the reaction of 1,4-phenylenebis(methylene) with isocyanoethane and sulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1,1’-{1,4-Phenylenebis[(1-isocyanoethane-2,1-diyl)sulfonyl]}bis(4-methylbenzene) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to thiols.

    Substitution: The isocyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

1,1’-{1,4-Phenylenebis[(1-isocyanoethane-2,1-diyl)sulfonyl]}bis(4-methylbenzene) has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1,1’-{1,4-Phenylenebis[(1-isocyanoethane-2,1-diyl)sulfonyl]}bis(4-methylbenzene) involves its interaction with specific molecular targets. The isocyano groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The sulfonyl groups may also participate in hydrogen bonding or electrostatic interactions, influencing the compound’s overall activity.

Properties

CAS No.

87022-53-5

Molecular Formula

C26H24N2O4S2

Molecular Weight

492.6 g/mol

IUPAC Name

1-[1-isocyano-2-[4-[2-isocyano-2-(4-methylphenyl)sulfonylethyl]phenyl]ethyl]sulfonyl-4-methylbenzene

InChI

InChI=1S/C26H24N2O4S2/c1-19-5-13-23(14-6-19)33(29,30)25(27-3)17-21-9-11-22(12-10-21)18-26(28-4)34(31,32)24-15-7-20(2)8-16-24/h5-16,25-26H,17-18H2,1-2H3

InChI Key

DOFURHLSPBIACF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CC2=CC=C(C=C2)CC([N+]#[C-])S(=O)(=O)C3=CC=C(C=C3)C)[N+]#[C-]

Origin of Product

United States

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